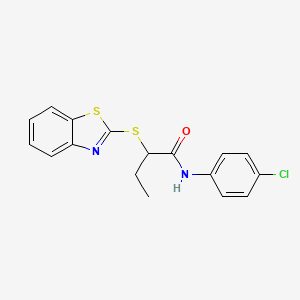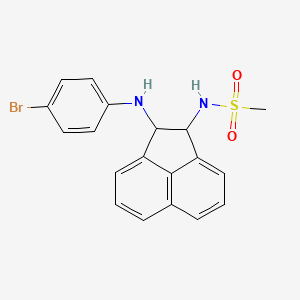
N-(4-fluorophenyl)-1-(4-vinylbenzoyl)-3-piperidinamine
Vue d'ensemble
Description
N-(4-fluorophenyl)-1-(4-vinylbenzoyl)-3-piperidinamine is a useful research compound. Its molecular formula is C20H21FN2O and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.16379146 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Motilin Receptor Agonist Development
Research led by Westaway et al. (2009) introduced a novel small molecule motilin receptor agonist, showcasing its potentiation of neuronal-mediated contractions of isolated gastric antrum tissue, alongside a promising pharmacokinetic profile in animal models. This study suggests the utility of structurally related compounds in gastrointestinal motility disorders treatment (Westaway et al., 2009).
Sigma Ligand Affinity
Perregaard et al. (1995) synthesized a series of compounds demonstrating high affinity for sigma 1 and sigma 2 binding sites, with potential implications in neuropharmacology. The introduction of a 4-fluorophenyl substituent significantly enhanced the selectivity for sigma 2 ligands, suggesting the importance of fluorine substitution in modulating receptor affinity (Perregaard et al., 1995).
Fluorophore Development for Sensing Applications
Danko et al. (2011) investigated spectral properties of novel fluorophores, revealing significant insights into the effects of structural modifications on fluorescence. This research underlines the potential of fluorinated compounds in developing advanced materials for optical sensing and imaging (Danko et al., 2011).
Anti-Cancer Activity
Hammam et al. (2005) reported on fluoro-substituted compounds with notable anti-lung cancer activity, highlighting the role of fluorine in enhancing the therapeutic potential of heterocyclic compounds (Hammam et al., 2005).
Antiproliferative Activity and Structural Analysis
Prasad et al. (2018) synthesized and evaluated a novel compound for antiproliferative activity, with structural characterization suggesting implications in drug design for cancer therapy (Prasad et al., 2018).
Propriétés
IUPAC Name |
(4-ethenylphenyl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-2-15-5-7-16(8-6-15)20(24)23-13-3-4-19(14-23)22-18-11-9-17(21)10-12-18/h2,5-12,19,22H,1,3-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUUBVXTRBPASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(4-Bromo-1H-pyrazol-1-YL)methyl]benzoyl}-4-(furan-2-carbonyl)piperazine](/img/structure/B4064210.png)


![5-[(2-BROMOPHENOXY)METHYL]-N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B4064232.png)
![ethyl 4-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4064239.png)

![ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B4064256.png)
![tert-butyl 2-[N-(benzenesulfonyl)-4-nitroanilino]acetate](/img/structure/B4064260.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-phenylurea](/img/structure/B4064265.png)
![4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4064269.png)
![2-methyl-8-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decane](/img/structure/B4064286.png)
![N-(4-cyanophenyl)-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4064293.png)
![N-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,2-DIHYDROACENAPHTHYLEN-1-YL}-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4064310.png)
